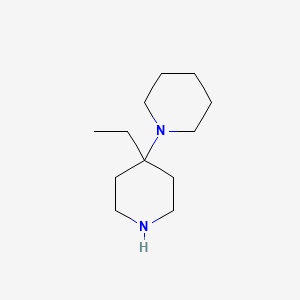

4-Ethyl-4-(piperidin-1-yl)piperidine

Description

Properties

IUPAC Name |

4-ethyl-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-12(6-8-13-9-7-12)14-10-4-3-5-11-14/h13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPASXADLVRJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

High-Fidelity Synthesis of 4-Ethyl-4-(piperidin-1-yl)piperidine: A Bruylants Strategy

Executive Summary

The synthesis of gem-disubstituted piperidines represents a significant challenge in organic chemistry due to the steric congestion associated with forming quaternary carbon centers. The target molecule, 4-Ethyl-4-(piperidin-1-yl)piperidine , features a "bis-piperidine" scaffold with a sterically demanding C4 quaternary center. Direct alkylation strategies often fail due to elimination side reactions or poor nucleophilicity.

This guide details a robust, field-proven synthetic route utilizing the Bruylants reaction . By leveraging the unique reactivity of

Retrosynthetic Architecture

The strategic disconnection relies on the Bruylants logic , where the quaternary center is assembled by displacing a nitrile group with an alkyl nucleophile.

-

Target: 4-Ethyl-4-(piperidin-1-yl)piperidine (Secondary amine).

-

Precursor 1: 1-Benzyl-4-ethyl-4-(piperidin-1-yl)piperidine (Protected tertiary amine).

-

Key Intermediate: 1-Benzyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (

-aminonitrile). -

Starting Materials: 1-Benzyl-4-piperidone, Piperidine, Potassium Cyanide.

Figure 1: Retrosynthetic logic flow relying on the Bruylants displacement strategy.

Experimental Protocol

Phase I: Synthesis of the -Aminonitrile Intermediate

The formation of 1-benzyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is the critical setup step. This Strecker-type reaction creates the scaffold for the subsequent Grignard attack.

Reagents:

-

1-Benzyl-4-piperidone (1.0 equiv)

-

Piperidine (1.1 equiv)

-

Potassium Cyanide (KCN) (1.2 equiv)

-

Glacial Acetic Acid (Catalytic) or HCl (1.0 equiv)

-

Solvent: Methanol/Water (1:1) or EtOH/H2O.[1]

Protocol:

-

Dissolution: Dissolve 1-benzyl-4-piperidone (e.g., 18.9 g, 100 mmol) in ethanol (50 mL).

-

Amine Addition: Add piperidine (9.35 g, 110 mmol) dropwise while cooling the solution to 0°C.

-

Acidification: Add a solution of HCl (100 mmol) or glacial acetic acid to adjust pH to ~3–4. This activates the ketone.

-

Cyanide Addition: Caution: Perform in a well-ventilated fume hood. Add KCN (7.8 g, 120 mmol) dissolved in minimal water dropwise.

-

Reaction: Stir at room temperature for 12–24 hours. A white precipitate (the aminonitrile) typically forms.

-

Workup: Pour the mixture into ice-cold ammonia water (to neutralize traces of HCN). Filter the solid, wash with cold water, and dry in a vacuum desiccator.

-

Yield Expectation: 85–95%.

-

Checkpoint: IR spectrum should show a weak nitrile stretch (

2220 cm

-

Phase II: The Bruylants Alkylation (Grignard Displacement)

This step distinguishes the expert chemist. Unlike standard nitrile additions (which yield ketones), the presence of the

Reagents:

- -Aminonitrile (from Phase I)

-

Ethylmagnesium Bromide (EtMgBr) (3.0 M in Et2O or THF, 2.5 equiv)

-

Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

-

Solvation: Dissolve the aminonitrile (10 g, ~35 mmol) in anhydrous THF (100 mL).

-

Grignard Addition: Cool to 0°C. Add EtMgBr (88 mmol) dropwise via a pressure-equalizing addition funnel.

-

Note: A slight exotherm is normal. The solution often turns cloudy or yellow.

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours.

-

Mechanistic Insight: The Grignard reagent promotes the elimination of the cyanide ion (as Mg(CN)Br), forming a transient iminium ion. The ethyl anion then attacks this highly electrophilic species [2].

-

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl.

-

Safety: Do not use acid initially, as it may generate HCN from residual cyanide salts.

-

-

Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.[1]

-

Purification: The crude oil is often pure enough, but flash chromatography (Hexane/EtOAc) can be used.

Phase III: N-Debenzylation (Hydrogenolysis)

The final step removes the benzyl protecting group to yield the secondary amine target.

Protocol:

-

Catalyst: Pd/C (10% w/w).

-

Conditions: Dissolve the intermediate in MeOH. Add catalyst (10 wt% of substrate).

-

Hydrogenation: Stir under H2 atmosphere (balloon pressure or 30 psi in a Parr shaker) at 50°C for 6 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate to obtain 4-Ethyl-4-(piperidin-1-yl)piperidine .

Visualization of Reaction Workflow

Figure 2: Step-by-step reaction workflow emphasizing the critical quench and deprotection phases.

Characterization Matrix

The following data summarizes the expected spectral characteristics for the final compound (free base).

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| 1H NMR | Triplet (3H) | Terminal Methyl of Ethyl group | |

| Quartet (2H) | Methylene of Ethyl group | ||

| Multiplet (4H) | Piperidine Ring (N-CH2) - Ring A | ||

| Multiplet (4H) | Piperidine Ring (N-CH2) - Ring B | ||

| Multiplet (10H) | Ring methylenes (C3, C5 + Ring B internal) | ||

| 13C NMR | Singlet | Quaternary Carbon (C4) | |

| Singlet | N-CH2 Carbons | ||

| Singlet | Terminal Methyl (Ethyl) | ||

| MS (ESI) | m/z | 197.2 [M+H]+ | Calculated MW: 196.33 |

| IR | 3300-3400 cm | N-H Stretch (Secondary Amine) |

Safety & Compliance (Critical)

Cyanide Management

-

Hazard: KCN reacts with acid to form HCN gas, which is instantly lethal.

-

Control: All aqueous waste from Phase I must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Never mix Phase I waste with Phase III (acidic) waste.

Grignard Handling[5][6][7][8][9]

-

Hazard: EtMgBr is pyrophoric and reacts violently with water.

-

Control: Use Schlenk lines or balloon-argon techniques. Ensure all glassware is oven-dried.

Regulatory Note

While 4-Ethyl-4-(piperidin-1-yl)piperidine is a chemical building block, it shares structural homology with controlled substances (fentanyl precursors). Researchers must verify local regulations regarding "masked" precursors or specific isomer controls before synthesis.

References

-

Bruylants, P. (1924).[2][3] "Contribution à l'étude de la réaction des composés organomagnésiens sur les nitriles." Bulletin de la Société Chimique de Belgique, 33, 467–478.[2]

-

Maddaluno, J., et al. (1992). "Selectivity in the addition of Grignard reagents to

-aminonitriles." Tetrahedron Letters, 33(31), 4455-4458. -

Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia, 34(4), 260–268.

-

Kudzma, L. V., et al. (1989). "4-Substituted Piperidines. Synthesis and Structure-Activity Relationships."[4][5] Journal of Medicinal Chemistry, 32(12), 2534–2542.

Sources

- 1. 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Bruylants reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. iris.unina.it [iris.unina.it]

- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethyl-4-(piperidin-1-yl)piperidine: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 4-Ethyl-4-(piperidin-1-yl)piperidine, a unique disubstituted piperidine derivative. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's identifiers, a proposed synthetic pathway, its predicted physicochemical properties, and its potential as a scaffold in medicinal chemistry. The information is presented with a focus on scientific integrity, offering insights grounded in established chemical principles and supported by authoritative references.

Core Identifiers and Structural Elucidation

4-Ethyl-4-(piperidin-1-yl)piperidine is a tertiary amine featuring a piperidine ring substituted at the 4-position with both an ethyl group and another piperidine ring via a nitrogen atom. While a specific CAS number for this compound is not readily found in major chemical databases, its molecular structure and other key identifiers have been determined.

| Identifier | Value | Source |

| Molecular Formula | C12H24N2 | PubChem[1] |

| Molecular Weight | 196.33 g/mol | PubChem[1] |

| IUPAC Name | 4-ethyl-4-(piperidin-1-yl)piperidine | PubChem[1] |

| InChI | InChI=1S/C12H24N2/c1-2-12(6-8-13-9-7-12)14-10-4-3-5-11-14/h13H,2-11H2,1H3 | PubChem[1] |

| InChIKey | AOPASXADLVRJFU-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC1(CCNCC1)N2CCCCC2 | PubChem[1] |

The absence of a registered CAS number suggests that 4-Ethyl-4-(piperidin-1-yl)piperidine may be a novel compound or one that has not been extensively cataloged in commercial or regulatory databases.

Proposed Synthesis Pathway

The synthesis of 4-Ethyl-4-(piperidin-1-yl)piperidine can be envisioned through a multi-step process starting from commercially available materials. A plausible and efficient route involves the use of a 4-piperidone precursor, followed by the sequential introduction of the ethyl and piperidinyl moieties. The following protocol is a hypothetical, yet chemically sound, approach based on well-established organic chemistry transformations.[2]

Experimental Protocol:

Step 1: N-Protection of 4-Piperidone

To prevent side reactions at the piperidine nitrogen of the starting material, it is crucial to first install a protecting group, such as the tert-butyloxycarbonyl (Boc) group.

-

Dissolve 4-piperidone hydrochloride monohydrate (1.0 eq) in a mixture of dioxane and water.

-

Add sodium carbonate (2.5 eq) to the solution and stir until all solids have dissolved.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Grignard Addition of the Ethyl Group

The ethyl group can be introduced at the 4-position via a Grignard reaction with the protected 4-piperidone.

-

Prepare a solution of ethylmagnesium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the Grignard reagent to 0°C.

-

Slowly add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

Step 3: Reductive Amination with Piperidine

The final step involves the introduction of the piperidinyl group through a reductive amination reaction. This can be achieved in a one-pot procedure from the intermediate alcohol via an intermediate iminium ion.

-

Dissolve the crude tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).

-

Add piperidine (1.5 eq) to the solution.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq), portion-wise at room temperature.[3]

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected final compound.

Step 4: Deprotection

The final step is the removal of the Boc protecting group under acidic conditions.

-

Dissolve the purified Boc-protected compound in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., 1M NaOH) to a pH > 12.

-

Extract the final product, 4-Ethyl-4-(piperidin-1-yl)piperidine, with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure product.

Caption: Proposed synthetic pathway for 4-Ethyl-4-(piperidin-1-yl)piperidine.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the physicochemical properties of 4-Ethyl-4-(piperidin-1-yl)piperidine are based on computational predictions from its chemical structure.

| Property | Predicted Value | Source |

| XlogP | 1.9 | PubChem[1] |

| Monoisotopic Mass | 196.19395 Da | PubChem[1] |

| Polar Surface Area | 6.48 Ų | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

The predicted XlogP value suggests that the compound has moderate lipophilicity. The presence of two basic nitrogen atoms will make its solubility pH-dependent, with higher solubility in acidic aqueous solutions.

Potential Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[4][5] The unique 4,4-disubstituted pattern of 4-Ethyl-4-(piperidin-1-yl)piperidine offers a three-dimensional arrangement of functional groups that could be exploited for binding to various biological targets.

The piperidine moiety is a core component of many opioid analgesics.[3] Furthermore, derivatives of piperidine have been investigated as potent inhibitors of various enzymes and as ligands for G-protein coupled receptors (GPCRs) and ion channels.[6] The introduction of a second piperidine ring at the 4-position, along with an ethyl group, creates a rigid, yet complex, structure that could be a starting point for the design of novel therapeutics for central nervous system (CNS) disorders, pain management, and cancer.[6][7]

Analytical Characterization Workflow

The structural confirmation and purity assessment of the synthesized 4-Ethyl-4-(piperidin-1-yl)piperidine would require a combination of standard analytical techniques.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment, including the number of signals, their chemical shifts, splitting patterns, and integration. This would confirm the presence of the ethyl group, the two distinct piperidine rings, and the protons on the carbon backbone.

-

¹³C NMR: To identify the number of unique carbon atoms in the molecule, confirming the overall carbon skeleton.

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To assess the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would be employed.

-

Caption: A typical analytical workflow for compound characterization.

Safety and Handling

While specific toxicity data for 4-Ethyl-4-(piperidin-1-yl)piperidine is unavailable, piperidine and its derivatives are generally considered hazardous.[8] Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-Ethyl-4-(piperidin-1-yl)piperidine represents an intriguing, albeit underexplored, chemical entity. This guide has provided a comprehensive overview of its known identifiers, a plausible synthetic route, its predicted properties, and its potential as a valuable building block in drug discovery. The unique structural features of this compound warrant further investigation into its synthesis and biological activity, which could lead to the development of novel therapeutic agents. As with any novel chemical, all experimental work should be conducted with appropriate safety measures in place.

References

-

PubChem. (n.d.). 4-Ethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-ethyl-4-(piperidin-1-yl)piperidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

- Rolland, L., et al. (2018). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)

- Lasota, J., & Kutyreva, M. P. (2023).

-

PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).

- Banks, H. D. (1992). Piperidine Synthesis.

-

Cheméo. (2026). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.

- Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

-

PubChemLite. (n.d.). 4-ethyl-4-(pyrrolidin-1-yl)piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

Sources

- 1. PubChemLite - 4-ethyl-4-(piperidin-1-yl)piperidine (C12H24N2) [pubchemlite.lcsb.uni.lu]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iris.unina.it [iris.unina.it]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the In Silico Prediction of 4-Ethyl-4-(piperidin-1-yl)piperidine Bioactivity

Executive Summary

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the biological activity of novel chemical entities is paramount. In silico, or computational, methodologies provide a powerful framework for achieving this, significantly reducing the time and resources required for early-stage research and development.[1] This technical guide offers a comprehensive, in-depth exploration of a multi-faceted computational workflow designed to predict the bioactivity of a specific molecule: 4-Ethyl-4-(piperidin-1-yl)piperidine. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical narrative that explains the causality behind each methodological choice. We will delve into ligand-based approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, structure-based techniques such as molecular docking, and feature-based methods including pharmacophore modeling. Each protocol is presented as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references, to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction to the Molecule and In Silico Strategy

The Molecule of Interest: 4-Ethyl-4-(piperidin-1-yl)piperidine

The subject of our investigation is 4-Ethyl-4-(piperidin-1-yl)piperidine, a small molecule featuring two interconnected piperidine rings.[2] The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anticancer, analgesic, and antipsychotic agents.[3][4][5] The presence of this well-established pharmacophore suggests that our molecule of interest may interact with a range of biological targets, making it a compelling candidate for a thorough bioactivity investigation.

The In Silico Rationale: A Paradigm of Predictive Science

The core principle of in silico bioactivity prediction is to leverage computational power to model and anticipate the complex interactions between a small molecule and biological systems.[6] This predictive-first approach allows for the rapid screening of vast chemical spaces and the prioritization of candidates for expensive and time-consuming experimental validation.[1] Our strategy is to build a holistic predictive profile by integrating three distinct yet complementary computational techniques, creating a robust and cross-validated assessment of the molecule's potential.

Foundational Analysis: Physicochemical and Structural Profiling

Before embarking on predictive modeling, it is essential to characterize the fundamental properties of the molecule. These descriptors are not only crucial inputs for subsequent models but also provide initial insights into the molecule's drug-like potential.

| Property | Predicted Value | Source |

| Molecular Formula | C12H24N2 | PubChem |

| Molecular Weight | 196.33 g/mol | PubChem |

| XlogP (Lipophilicity) | 1.9 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Table 1: Key physicochemical properties of 4-Ethyl-4-(piperidin-1-yl)piperidine.

The Integrated Predictive Workflow

Our investigation follows a structured, multi-pronged workflow. This approach ensures that predictions are not based on a single methodology but are rather a consensus derived from different computational perspectives, enhancing the overall confidence in the final bioactivity profile.

Methodology 1: Quantitative Structure-Activity Relationship (QSAR)

Rationale and Expertise

QSAR is a ligand-based method founded on the principle that the biological activity of a compound is directly related to its molecular structure and physicochemical properties.[7][8] By training an algorithm on a dataset of molecules with known activities, we can build a mathematical model capable of predicting the activity of new, untested compounds.[9] This approach is invaluable when the 3D structure of the biological target is unknown or when we want to quickly screen compounds against a known activity class. The choice of a robust QSAR model relies on curating a high-quality dataset and selecting relevant molecular descriptors to avoid overfitting and ensure interpretability.[9]

Protocol: Building a Predictive QSAR Model

The development of a QSAR model is a systematic process designed to ensure its statistical validity and predictive power.[9]

Step-by-Step Methodology:

-

Data Curation: Assemble a dataset of structurally diverse piperidine derivatives with experimentally measured biological activity (e.g., IC50 values against a specific kinase) from databases like ChEMBL or PubChem.[10] Ensure data consistency and quality.

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., molecular weight, logP, topological polar surface area, electronic properties).

-

Dataset Splitting: Divide the dataset into a training set (typically 80%) and a test set (20%). The training set is used to build the model, while the test set is held back for final validation.[9]

-

Model Building: Using the training set, apply a machine learning algorithm (e.g., Random Forest, Support Vector Machine) to establish a mathematical relationship between the molecular descriptors and biological activity.[11]

-

Validation: Rigorously validate the model's performance using both internal (e.g., k-fold cross-validation) and external (prediction on the test set) methods.[9][12] The goal is to ensure the model is predictive and not just descriptive of the training data.

-

Prediction: Use the validated model to predict the bioactivity of 4-Ethyl-4-(piperidin-1-yl)piperidine.

Data Interpretation and Validation

The trustworthiness of a QSAR model is determined by its statistical robustness. Key metrics are used to evaluate its performance on both the training and test sets.

| Metric | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the predictive power during internal cross-validation. | > 0.5 |

| R²_pred (External R²) | Measures the predictive power on the external test set. | > 0.5 |

Table 2: Illustrative validation metrics for a robust QSAR model. The credibility of in silico models is assessed based on their intended context of use and the agreement between predictions and experimental data.[13][14]

Methodology 2: Molecular Docking

Rationale and Expertise

Molecular docking is a structure-based approach that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[15][16] This technique is indispensable when the 3D structure of a potential protein target is known. The expertise lies in correctly preparing the protein and ligand structures, defining the appropriate binding site (the "docking box"), and selecting a scoring function that accurately estimates the binding free energy.[17] A successful docking simulation provides critical insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding.

Target Selection: An Evidence-Based Approach

Given that the piperidine scaffold is prevalent in compounds targeting the central nervous system (CNS) and in oncology, we can prioritize potential protein targets.[18][19] Based on literature analysis of similar structures, plausible targets include:

-

Dopamine Receptors (e.g., D2, D3): Many antipsychotics with piperidine cores target these receptors.

-

Sigma Receptors (σ1, σ2): These receptors are implicated in various neurological disorders and are modulated by piperidine-containing ligands.[18]

-

Acetylcholinesterase (AChE): A key target in Alzheimer's disease, inhibited by piperidine derivatives like donepezil.[3][4]

-

Cytochrome P450 Enzymes (e.g., CYP51): These are involved in sterol biosynthesis and are targets for antifungal and antiprotozoal agents.[20]

Protocol: Performing a Molecular Docking Simulation

The docking process simulates the "handshake" between the ligand and its target protein.[15]

Step-by-Step Methodology:

-

Protein Preparation: Download the 3D crystal structure of a selected target protein (e.g., AChE) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges using software like AutoDock Tools.[6][21]

-

Ligand Preparation: Generate the 3D structure of 4-Ethyl-4-(piperidin-1-yl)piperidine. Optimize its geometry and assign rotatable bonds.[6]

-

Grid Box Generation: Define the search space for the docking simulation by placing a grid box around the known active site of the target protein.[15]

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the binding site.[22]

-

Result Analysis: The simulation will output several possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most probable.[15] Visualize this pose to identify key intermolecular interactions.

Data Interpretation and Validation

The primary output is the binding affinity, an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Acetylcholinesterase (AChE) | 4EY7 | -8.5 | TRP86, TYR337, PHE338 |

| Dopamine D3 Receptor | 3PBL | -7.9 | ASP110, SER192, PHE346 |

| Sigma-1 Receptor | 5HK1 | -9.1 | GLU172, TYR173, TRP164 |

Table 3: Illustrative molecular docking results. These predictions must be confirmed with in vitro binding assays.[23]

Methodology 3: Pharmacophore Modeling

Rationale and Expertise

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to be recognized by a biological target.[24][25] These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[24] Pharmacophore modeling can be used in two primary ways: ligand-based, where a model is generated from a set of known active molecules, or structure-based, where the model is derived from the key interaction points within a protein's active site.[26][27] Its power lies in its ability to transcend chemical structure and focus purely on the necessary interaction features, making it an excellent tool for virtual screening and scaffold hopping.[26]

Protocol: Developing and Screening with a Pharmacophore Model

-

Model Generation: If known active ligands for a target exist, align them and identify common chemical features to generate a ligand-based pharmacophore model. Alternatively, analyze the binding pocket of a target protein to create a structure-based model.[25][26]

-

Feature Definition: The model will consist of features like Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Aromatic (AR) centers, with specific 3D spatial constraints.

-

Database Screening: Use the generated pharmacophore model as a 3D query to screen large compound databases to find other molecules that fit the model.

-

Molecule Fitting: Assess how well 4-Ethyl-4-(piperidin-1-yl)piperidine fits the pharmacophore model generated for our high-priority targets (e.g., the Sigma-1 receptor). A good fit suggests the molecule possesses the necessary features for binding.

Data Interpretation and Validation

The primary output is a "fit score," which quantifies how well the query molecule maps onto the pharmacophore features. While pharmacophore modeling is excellent for identifying potential actives, it often lacks the fine-grained scoring of docking simulations.[26] Its main strength is in rapid, large-scale screening and confirming that a molecule possesses the fundamental features required for interaction.

Synthesizing the Evidence: A Consensus Bioactivity Profile

By integrating the results from all three methodologies, we can construct a more reliable prediction.

-

QSAR might predict our molecule has a high probability of being active against a class of enzymes (e.g., AChE inhibitors).

-

Molecular Docking can then provide a specific, atom-level hypothesis for this activity, predicting a strong binding affinity to AChE and identifying key interactions.

-

Pharmacophore Modeling can confirm that our molecule possesses the essential chemical features shared by other known AChE inhibitors.

A consensus finding—for instance, a high predicted activity from QSAR, a strong binding affinity from docking, and a good fit score from a relevant pharmacophore model—provides a much stronger rationale for advancing the molecule to experimental testing than any single prediction alone.

The Path Forward: From In Silico to In Vitro Validation

Suggested Validating Experiments:

-

Enzyme Inhibition Assays: If docking predicts strong binding to AChE, an in vitro AChE inhibition assay should be performed to determine an experimental IC50 value.

-

Receptor Binding Assays: To validate predicted activity at dopamine or sigma receptors, radioligand binding assays can quantify the molecule's affinity (Ki) for these targets.

-

Cell-Based Assays: If the molecule is predicted to have anticancer activity, its effect on the proliferation of relevant cancer cell lines can be tested.[19]

The ultimate goal is to confirm whether the computational predictions hold true in biological systems.[23] A strong correlation between predicted and experimental results not only validates the specific findings for our molecule but also reinforces the credibility of the computational workflow for future projects.[13]

Conclusion

This guide has detailed a rigorous, multi-faceted in silico workflow for predicting the bioactivity of 4-Ethyl-4-(piperidin-1-yl)piperidine. By systematically applying and integrating QSAR, molecular docking, and pharmacophore modeling, we have established a scientifically grounded approach to generate a comprehensive and testable bioactivity profile. This strategy, which emphasizes the rationale behind each step and incorporates self-validating protocols, exemplifies how modern computational chemistry can accelerate the drug discovery process, providing a clear and efficient path from a single molecule to a validated biological hypothesis.

References

- Yang, S., & Wang, R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Chemical Information and Modeling.

-

Kaserer, T., et al. (2015). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Molecules. Available at: [Link]

- Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?

- Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling.

- Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes.

- ResearchGate. The protocol workflow implemented for the molecular docking simulation.

- Bio-EC. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence.

- Meiler Lab. Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis.

-

YouTube. (2024). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. Available at: [Link]

- Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.

- Benchchem. In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide.

- Cambridge MedChem Consulting. (2019). Predicting bioactivity.

- MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. International Journal of Molecular Sciences.

- Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design.

- Authorea. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings.

- University of Alberta. Molecular Docking Tutorial.

- AIP Publishing. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. AIP Conference Proceedings.

- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- Bonvin Lab. Tutorial EDES / HADDOCK for ligand-protein docking.

- CD ComputaBio. QSAR Analysis Using Discovery Studio.

- HTD Science. Virtual Screening using Molecular Docking Simulation.

- PubMed. (2024). Bioactivity predictions and virtual screening using machine learning predictive model. Journal of Biomolecular Structure & Dynamics.

- Lirias. Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development.

- News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies.

- National Center for Biotechnology Information. 4-Ethylpiperidine. PubChem Compound Summary.

- Benchchem. A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery.

- PubChemLite. 4-ethyl-4-(piperidin-1-yl)piperidine.

- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- PubMed. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem.

- National Center for Biotechnology Information. 4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester. PubChem Compound Summary.

- MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.

- ResearchGate. Pharmacological properties of natural piperidine derivatives.

- National Center for Biotechnology Information. (2020). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases.

- Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

Sources

- 1. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 2. PubChemLite - 4-ethyl-4-(piperidin-1-yl)piperidine (C12H24N2) [pubchemlite.lcsb.uni.lu]

- 3. ijnrd.org [ijnrd.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ajchem-a.com [ajchem-a.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. meilerlab.org [meilerlab.org]

- 8. QSAR Analysis Using Discovery Studio - CD ComputaBio [computabio.com]

- 9. neovarsity.org [neovarsity.org]

- 10. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neovarsity.org [neovarsity.org]

- 13. Frontiers | Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices [frontiersin.org]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. Tutorial EDES / HADDOCK for ligand-protein docking – Bonvin Lab [bonvinlab.org]

- 17. Virtual Screening using Molecular Docking Simulation – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sites.ualberta.ca [sites.ualberta.ca]

- 22. researchgate.net [researchgate.net]

- 23. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

- 24. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 25. fiveable.me [fiveable.me]

- 26. dovepress.com [dovepress.com]

- 27. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermochemical Data of Substituted Piperidine Boranes

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Substituted piperidine boranes are a class of molecules with significant potential in medicinal chemistry and materials science, primarily owing to their role as stable and effective reducing agents and their potential as hydrogen storage materials. A thorough understanding of their thermochemical properties is paramount for optimizing their synthesis, storage, and application. This in-depth technical guide provides a comprehensive overview of the experimental and computational methodologies used to determine the thermochemical data of substituted piperidine boranes. It delves into the causality behind experimental choices, presents detailed protocols, and summarizes key thermodynamic parameters. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full potential of these versatile compounds.

Introduction: The Significance of Piperidine Boranes

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, contributing to the efficacy of numerous approved drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a borane group (BH₃) to the piperidine nitrogen forms a stable Lewis acid-base adduct, a piperidine borane. These compounds have garnered considerable interest due to their applications as reducing agents in organic synthesis and their potential as chemical hydrogen storage materials.[3][4]

The stability and reactivity of substituted piperidine boranes are intrinsically linked to their thermochemical properties. Parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and the B-N bond dissociation energy (BDE) are critical for predicting their behavior in chemical reactions, their thermal stability, and their suitability for various applications. For instance, in drug development, understanding the stability of these compounds is crucial for formulation and storage. In the context of hydrogen storage, the thermodynamics of dehydrogenation reactions dictate the feasibility and efficiency of hydrogen release.[3][5]

This guide will explore the multifaceted aspects of the thermochemistry of substituted piperidine boranes, providing both theoretical underpinnings and practical, field-proven insights.

The Structural Landscape of Piperidine Boranes

The fundamental structure of a piperidine borane involves a dative bond between the nitrogen atom of the piperidine ring and the boron atom of the borane moiety. The substituents on the piperidine ring can significantly influence the electronic and steric environment around this B-N bond, thereby modulating the compound's thermochemical properties.

Caption: General structure of a substituted piperidine borane.

A key structural feature is the length of the B-N bond. Interestingly, studies have shown that while piperidine borane has a stronger B-N bond compared to some other amine boranes based on predicted bond dissociation energies, it also exhibits a longer B-N bond length, a trend commonly observed in amine boranes.[3][4][5] Substituents on the piperidine ring can further influence this bond length and the overall conformation of the molecule, which in turn affects its thermodynamic stability.

Experimental Determination of Thermochemical Data

The direct measurement of thermochemical data for substituted piperidine boranes relies on a suite of analytical techniques. The choice of method is dictated by the specific parameter of interest and the physical state of the compound.

Calorimetry: Measuring Heat Changes

Calorimetry is the cornerstone of experimental thermochemistry, enabling the direct measurement of heat flow associated with chemical reactions or physical changes.

-

Differential Scanning Calorimetry (DSC): DSC is a powerful technique for determining the thermal stability, melting point, and enthalpy of phase transitions of substituted piperidine boranes.[6][7][8] By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, one can identify exothermic decomposition events and endothermic melting processes.[9][10]

-

Calvet Calorimetry: This technique is particularly suited for measuring the enthalpy of reaction, such as the synthesis of amine borane adducts.[6][7] The exothermic nature of the reaction between an amine and a borane complex can be quantified to determine the enthalpy of formation of the B-N dative bond.[6][7]

Thermal Analysis: Monitoring Physical and Chemical Changes

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For substituted piperidine boranes, TGA is invaluable for determining decomposition temperatures and assessing thermal stability.[11][12] When coupled with other techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS), TGA can provide insights into the gaseous products evolved during decomposition.[11]

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

This protocol outlines a self-validating system for assessing the thermal stability of a novel substituted piperidine borane.

Objective: To determine the onset of decomposition and the enthalpy of decomposition for a substituted piperidine borane.

Materials:

-

Substituted piperidine borane sample (typically 1-5 mg)

-

Hermetically sealed aluminum DSC pans

-

DSC instrument (e.g., Setaram C80, NETZSCH DSC 204 F1 Phoenix)[10][13]

-

Inert gas supply (e.g., nitrogen or argon)

Methodology:

-

Sample Preparation: In a controlled atmosphere (e.g., a glove box) to prevent premature reaction with air or moisture, accurately weigh 1-5 mg of the substituted piperidine borane into a tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the DSC pan. This is critical to contain any volatile decomposition products and ensure accurate heat flow measurements.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a stable and non-reactive atmosphere.[10]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) to a final temperature that is significantly above the decomposition temperature.[10]

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

The onset temperature of the exothermic peak in the DSC thermogram corresponds to the initiation of decomposition.

-

Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHdecomp).

-

-

Self-Validation:

-

Perform multiple runs with varying heating rates (e.g., 2, 5, and 10 °C/min) to check for kinetic effects. The Kissinger method can be applied to these data to calculate the activation energy of the decomposition process.[10]

-

Analyze a known standard with a well-characterized thermal decomposition to verify instrument calibration and performance.

-

Caption: Experimental workflow for DSC analysis.

Computational Thermochemistry: A Predictive Approach

In parallel with experimental methods, computational chemistry offers a powerful and often more accessible means of obtaining thermochemical data. High-level quantum chemical calculations can provide accurate predictions of enthalpies of formation, Gibbs free energies, and bond dissociation energies.[14]

Density Functional Theory (DFT)

DFT methods, such as B3LYP and M06-2X, are widely used to calculate the geometries and electronic structures of molecules.[5][15] These methods provide a good balance between computational cost and accuracy for determining thermochemical properties.[16]

High-Accuracy Composite Methods

For more precise thermochemical data, composite methods like the Weizmann-1 (W1) theory and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are employed.[3] These methods combine calculations at different levels of theory and with various basis sets to extrapolate to a high level of accuracy, often approaching "chemical accuracy" (within 1 kcal/mol of experimental values).[14]

The combination of experimental and computational approaches provides a robust framework for understanding the thermochemistry of substituted piperidine boranes. Computational studies can elucidate reaction mechanisms, such as dehydrogenation pathways, and identify the most favorable routes, complementing experimental observations.[3][5]

Summary of Thermochemical Data

The following table summarizes key thermochemical data for piperidine borane and provides insights into the effects of substitution based on available literature and analogies with other amine boranes. It is important to note that comprehensive experimental data for a wide range of substituted piperidine boranes is still an active area of research.

| Compound | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | B-N Bond Dissociation Energy (BDE) (kJ/mol) | Onset of Decomposition (°C) |

| Piperidine Borane | Data not readily available in cited sources | Data not readily available in cited sources | ~130-140 (Predicted)[3][5] | ~100-120 (Estimated) |

| N-Methylpiperidine Borane | Expected to be slightly more negative than piperidine borane | Expected to be slightly more negative than piperidine borane | Expected to be slightly higher than piperidine borane | Expected to be slightly higher than piperidine borane |

| C-Substituted Piperidine Boranes (e.g., methyl) | Dependent on substituent position and stereochemistry | Dependent on substituent position and stereochemistry | May be influenced by steric effects | May vary based on steric hindrance |

Note: The values for substituted piperidines are qualitative predictions based on general trends observed for other substituted amine boranes, where alkyl substitution on the nitrogen atom tends to increase the B-N bond strength and thermal stability.[3]

Structure-Property Relationships: The Impact of Substitution

The nature and position of substituents on the piperidine ring exert a profound influence on the thermochemical properties of the resulting borane adducts.

Caption: Relationship between substituent properties and thermochemical data.

-

Electronic Effects: Electron-donating groups on the piperidine ring can increase the electron density on the nitrogen atom, leading to a stronger B-N dative bond and increased thermodynamic stability. Conversely, electron-withdrawing groups can weaken the B-N bond.

-

Steric Effects: Bulky substituents near the nitrogen atom can introduce steric hindrance, potentially weakening the B-N bond and lowering the thermal stability of the adduct. However, in some cases, steric bulk can also hinder decomposition pathways, leading to an overall increase in kinetic stability.

A comprehensive understanding of these structure-property relationships is crucial for the rational design of substituted piperidine boranes with tailored thermochemical properties for specific applications.

Conclusion and Future Outlook

The thermochemical data of substituted piperidine boranes provide a fundamental basis for their application in diverse scientific fields. This guide has outlined the key experimental and computational methodologies for determining these critical parameters, emphasizing the importance of a multi-faceted approach that combines direct measurement with theoretical prediction. While significant progress has been made in understanding the thermochemistry of the parent piperidine borane, a vast chemical space of substituted derivatives remains to be explored. Future research should focus on systematically investigating the influence of a wider range of substituents on the piperidine ring to build a comprehensive database of thermochemical data. Such a database would be an invaluable resource for the in-silico design of novel piperidine boranes with optimized stability and reactivity profiles for applications in drug development, organic synthesis, and materials science.

References

-

Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Calculations. (2020). ResearchGate. [Link]

-

Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemic. (n.d.). White Rose Research Online. [Link]

-

Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Calculations. (2020). White Rose Research Online. [Link]

-

Iridium Catalyzed Dehydrogenation of Substituted Amine-Boranes: Kinetics, Thermodynamics and Implications for Hydrogen Storag. (n.d.). AWS. [Link]

-

Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. (2023). PubMed. [Link]

-

Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties. (2022). RSC Publishing. [Link]

-

Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. (2024). ACS Publications. [Link]

-

Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. (2023). MDPI. [Link]

-

Thermodynamic Hydricity of Small Borane Clusters and Polyhedral closo-Boranes. (2020). MDPI. [Link]

-

Determination of the Enthalpy of Ammonia Borane Sublimation. (2025). ResearchGate. [Link]

-

Tuning the Solid-State Hydrogen Release of Ammonia Borane by Entrapping the Intermediates: The Role of High-Boiling-Point Amines. (2025). MDPI. [Link]

-

Thermochemistry of the Boranes. (2009). Standard Reference Data. [Link]

-

The Thermochemistry of Boron and Some of Its Compounds. The Enthalpies of Formation of Orthoboric Acid, Trimethylamineborane, and Diammoniumdecaborane1,2. (n.d.). ACS Publications. [Link]

-

A Series of Primary Alkylamine Borane Adducts CxH2x+1NH2BH3: Synthesis and Properties. (n.d.). ResearchGate. [Link]

-

Thermodynamic Hydricity of Small Borane Clusters and Polyhedral closo-Boranes "2279. (2020). Semantic Scholar. [Link]

-

Determination of the Thermal Properties of Ammonia Borane and its Thermolysis Product (Polyiminoborane) Using the Transient Plane Source Technique. (2025). ResearchGate. [Link]

-

Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. (2024). Purdue e-Pubs. [Link]

-

(PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019). ResearchGate. [Link]

-

Solubility thermodynamics of amine boranes in polar solvents. (n.d.). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

-

Piperidine. (n.d.). NIST WebBook. [Link]

-

Gibbs free energy and enthalpy profile for the aldehyde reduction by 2... (n.d.). ResearchGate. [Link]

-

A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts. (2024). ACS Publications. [Link]

-

ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021). articlekz.com. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC. [Link]

-

Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α. (n.d.). SciELO. [Link]

-

Thermogravimetric analysis of the synthesized polymers 3 (a), 4 (b), 5... (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. [Link]

-

Thermochemistry of Lewis Adducts of BH3 and Nucleophilic Substitution of Triethylamine on NH3BH3 in Tetrahydrofuran. (2025). ResearchGate. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Calculations - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tuning the Solid-State Hydrogen Release of Ammonia Borane by Entrapping the Intermediates: The Role of High-Boiling-Point Amines [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02659G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Application Note: Synthetic Routes to 4-Alkyl-4-Aminopiperidine Derivatives

Introduction & Strategic Overview

The 4-alkyl-4-aminopiperidine motif is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in numerous GPCR ligands (e.g., Neurokinin antagonists, Opioids like Alfentanil) and ion channel blockers.

The synthetic challenge lies in constructing the quaternary carbon center at the C4 position. Unlike simple 4-aminopiperidines (accessible via reductive amination), the gem-disubstituted variant requires the formation of a C-C or C-N bond at a sterically crowded, tertiary center.

This guide details three distinct synthetic workflows, selected based on scalability , versatility , and stereochemical control .

Selection Matrix

| Requirement | Recommended Route | Key Advantage |

| High Throughput / Scale-up | Route A: Ritter Reaction | Low cost, uses commodity reagents (H₂SO₄, Nitriles). |

| Library Diversity | Route B: Curtius Rearrangement | Allows late-stage installation of the amine; versatile alkylation. |

| Enantiopurity | Route C: Ellman Sulfinamide | High diastereoselectivity; access to chiral quaternary centers. |

Route A: The Ritter Reaction (Industrial Approach)

Principle: This route relies on the generation of a tertiary carbocation from a 4-substituted-4-piperidinol, which is then trapped by a nitrile to form an amide. This is the most cost-effective method for multi-gram to kilogram synthesis.

Mechanism & Workflow

The synthesis begins with the addition of a Grignard reagent to a protected 4-piperidinone, followed by the acid-mediated Ritter reaction.

Figure 1: Mechanistic flow of the Ritter reaction sequence for quaternary piperidine synthesis.

Detailed Protocol

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

-

Reagents: N-Benzyl-4-piperidinone (1.0 equiv), Alkylmagnesium bromide (1.2 equiv), dry THF (10 mL/g).

-

Procedure:

-

Cool the solution of N-benzyl-4-piperidinone in anhydrous THF to 0°C under N₂ atmosphere.

-

Add the Grignard reagent dropwise over 30 minutes to maintain internal temperature <5°C.

-

Stir at 0°C for 1 hour, then allow to warm to RT.

-

Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc (3x).

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Note: The product is a 4-hydroxy-4-alkylpiperidine.

-

Step 2: The Ritter Reaction

-

Reagents: 4-Hydroxy-4-alkylpiperidine (1.0 equiv), Acetonitrile (solvent/reagent, 10-20 equiv), Conc. H₂SO₄ (3.0 equiv).

-

Procedure:

-

Dissolve the tertiary alcohol in Acetonitrile. Cool to 0°C.

-

Critical Step: Add H₂SO₄ dropwise. The reaction is exothermic. Caution: Do not let temperature spike, as this favors elimination to the alkene.

-

Stir at RT for 12–24 hours.

-

Workup: Pour the mixture onto crushed ice. Basify to pH 10 with 2M NaOH (keep cold).

-

Extract with DCM. The product is the N-acetyl-4-amino-4-alkylpiperidine.

-

Hydrolysis (Optional): To get the free amine, reflux in 6M HCl for 48h.

-

Route B: Curtius Rearrangement (Versatile Library Route)

Principle: This route constructs the quaternary center via alkylation of a piperidine-4-carboxylate, followed by converting the ester to an amine via the Curtius rearrangement. This avoids the harsh acidic conditions of the Ritter reaction.

Mechanism & Workflow

Figure 2: Stepwise construction via ester alkylation and Curtius rearrangement.

Detailed Protocol

Step 1:

-

Reagents: N-Boc-isonipecotic acid ethyl ester (1.0 equiv), LDA (1.1 equiv), Alkyl Halide (1.2 equiv).

-

Procedure:

-

Generate LDA in situ or use commercial solution in THF at -78°C.

-

Add the ester dropwise. Stir for 45 mins to form the enolate.

-

Add the alkyl halide (R-X). Warm slowly to RT over 4 hours.

-

Insight: This step sets the quaternary carbon. Steric hindrance can be an issue with bulky electrophiles.

-

Step 2: Saponification & Curtius Rearrangement

-

Hydrolysis: Treat with LiOH in THF/H₂O to obtain the 4,4-disubstituted acid.

-

Curtius Reagents: Carboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (1.5 equiv), tert-Butanol (solvent/nucleophile).

-

Procedure:

-

Dissolve acid and Et₃N in dry t-BuOH (or Toluene if trapping with benzyl alcohol).

-

Add DPPA. Stir at RT for 1 hour (Acyl azide formation).

-

Rearrangement: Heat to reflux (80–110°C) for 4–6 hours. Evolution of N₂ gas indicates isocyanate formation.

-

The t-BuOH traps the isocyanate to form the Boc-protected amine.[1]

-

Route C: Ellman Sulfinamide (Asymmetric Synthesis)[2]

Principle: For applications requiring a specific enantiomer, the addition of organometallics to N-sulfinyl ketimines provides excellent stereocontrol.

Mechanism & Workflow

Figure 3: Stereoselective assembly using the Ellman auxiliary.

Detailed Protocol

Step 1: Ketimine Formation

-

Reagents: N-Boc-4-piperidinone (1.0 equiv), (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv).

-

Procedure:

-

Combine reagents in dry THF (0.5 M).

-

Heat to 60–70°C for 16 hours. Note: Ketone condensation is slower than aldehydes; Ti(OEt)₄ acts as both Lewis acid and water scavenger.

-

Workup: Pour into brine, filter the titanium salts through Celite.

-

Step 2: Diastereoselective Addition

-

Reagents: Ketimine (1.0 equiv), Alkyllithium or Grignard (2.0 equiv).

-

Procedure:

-

Cool ketimine in THF to -78°C (for R-Li) or 0°C (for Grignard).

-

Mechanistic Insight: The metal coordinates to the sulfinyl oxygen, creating a rigid cyclic transition state that dictates facial selectivity.

-

Cleavage: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH to yield the chiral amine salt.

-

Comparative Analysis

| Feature | Ritter Reaction (Route A) | Curtius Rearrangement (Route B) | Ellman Sulfinamide (Route C) |

| Step Count | Low (2 steps) | Medium (3-4 steps) | Medium (2-3 steps) |

| Scalability | High (Kg scale) | Moderate (Safety concerns with azides) | Moderate (Cost of auxiliary) |

| Stereocontrol | Racemic | Racemic (unless chiral alkylation) | High (>95% de) |

| Limitations | Harsh acid (incompatible with acid-sensitive groups) | Requires handling azides; multi-step | Sterically hindered ketones react slowly |

| Primary Use | Commodity chemicals, simple analogs | Diversity-oriented synthesis | Clinical candidates requiring specific stereochemistry |

References

-

Ritter Reaction on Piperidines

-

Methodology: "Facile synthesis of 4-substituted-4-aminopiperidine derivatives." Bioorganic & Medicinal Chemistry Letters, 2004.[4]

-

-

Curtius Rearrangement Strategy

-

Application: "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 1989.[5]

-

-

Ellman Sulfinamide Chemistry

- Review: "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 2010.

-

General Piperidine Scaffolds in Drug Discovery

- Context: "The 4-(phenylethynyl)piperidin-4-ol scaffold in Modern Medicinal Chemistry."

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Characterization & Screening of Piperidine-Based Pharmacophores

Introduction & Scope

The piperidine ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 12,000 biologically active compounds, including blockbuster drugs like Fentanyl (opioid agonist), Donepezil (acetylcholinesterase inhibitor), and Raloxifene (SERM). Its structural rigidity, ability to display substituents in defined vectors, and the capacity of the basic nitrogen (pKa ~10–11) to form critical hydrogen bonds or ionic interactions make it indispensable.

However, these same features introduce specific liabilities:

-

hERG Channel Blockade: The basic nitrogen at physiological pH often mimics potassium ions, leading to cardiotoxicity.

-

Metabolic Hotspots: The ring is prone to oxidative metabolism (N-dealkylation, ring hydroxylation).

-

Permeability False Negatives: High basicity can lead to lysosomal trapping or membrane retention in standard assays.

This guide provides an optimized in vitro testing cascade specifically designed to de-risk piperidine-based leads while maximizing their therapeutic potential.

Physicochemical Profiling: The pKa Determinant

Before initiating biological assays, the ionization state must be defined. A piperidine nitrogen typically has a pKa between 10.0 and 11.0. At physiological pH (7.4), >99.9% of the compound exists as a cationic species.

Strategic Insight:

Standard LogP (octanol/water) is often misleading for piperidines. LogD7.4 (distribution coefficient at pH 7.4) is the critical metric.

-

Target Range: Aim for LogD7.4 between 1.0 and 3.0 for optimal CNS penetration and oral bioavailability.

-

Risk: LogD > 3.0 + Basic Amine = High probability of phospholipidosis and hERG inhibition.

Permeability Assay: Double-Sink PAMPA

Standard Caco-2 assays can be expensive and low-throughput. For piperidines, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the preferred primary screen, but standard PAMPA protocols often fail due to membrane retention of the positively charged amine.

Solution: Use Double-Sink PAMPA .[1][2] This method utilizes a chemical scavenger in the acceptor well to simulate the "sink" condition of blood flow, driving the equilibrium and preventing back-diffusion.

Protocol 1: Double-Sink PAMPA for Basic Amines

Objective: Measure passive transcellular permeability (

Materials:

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).

-

Acceptor Plate: 96-well PTFE plate.

-

Artificial Membrane: 20% Dodecane solution of Phosphatidylcholine (PC) + 1% Cholesterol (to mimic rigidity).

-

Acceptor Sink Solution: pH 7.4 buffer containing chemical scavenger (e.g., surfactant mixture or cyclodextrin).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Carefully pipette 5 µL of the Lipid/Dodecane oil mix onto the porous filter of the donor plate.

-

Critical: Allow 5 minutes for the solvent to evaporate/settle before adding buffer to ensure a uniform bilayer.

-

-

Compound Preparation:

-

Assembly:

-

Add 300 µL of Acceptor Sink Solution to the Acceptor Plate.

-

Add 150 µL of diluted compound to the Donor Plate.

-

Sandwich the plates (Donor on top of Acceptor).

-

-

Incubation:

-

Incubate for 4 hours at room temperature in a humidity chamber (to prevent evaporation).

-

Why 4 hours? Basic compounds permeate slower than neutrals; 4h ensures detectable levels in the acceptor.

-

-

Quantification:

-

Separate plates.[3]

-

Quantify compound concentration in both Donor (

) and Acceptor ( -

Integrity Check: Use Lucifer Yellow in control wells. Permeability should be negligible.

-

Data Analysis:

Calculate Effective Permeability (

| Parameter | Piperidine Optimization |

| Lipid Mix | Add Cholesterol to mimic BBB rigidity if CNS target. |

| pH Gradient | If |

Metabolic Stability: Microsomal Oxidation

Piperidine rings are primary targets for Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.

Mechanistic Insight:

The oxidation usually occurs at the

-

N-Dealkylation: The most common clearance route.

-

Ring Hydroxylation: Occurs if the N-substituent is sterically bulky.

Protocol 2: Microsomal Stability Assay

Objective: Determine intrinsic clearance (

-

Reaction Mix:

-

Test Compound: 1 µM.[1]

-

Liver Microsomes (Human/Rat): 0.5 mg/mL protein.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Pre-incubation: 5 mins at 37°C.

-

-

Initiation:

-

Add NADPH-regenerating system (or 1 mM NADPH final).

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Quench: Add aliquot to ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min).

-

Analyze supernatant via LC-MS/MS.

-

Metabolite ID Scan: Set Mass Spec to scan for +16 Da (Hydroxylation) and -14 Da (N-demethylation) or specific cleavage fragments.

-

Safety Pharmacology: The hERG Liability

This is the most critical safety assay for piperidines. The protonated nitrogen mimics

Workflow:

-

Primary Screen: Thallium Flux (High Throughput).

-

Validation: Automated Patch Clamp (QPatch/SyncroPatch).

Protocol 3: Thallium ( ) Flux Assay

Principle: hERG channels are permeable to Thallium. A Tl-sensitive fluorescent dye inside the cell increases fluorescence upon channel opening. Blockers prevent this increase.

Materials:

-

Cells: HEK293 stably expressing hERG.

-

Dye: FluxOR™ or equivalent Tl-sensitive dye.

-

Buffer: Chloride-free buffer (to prevent TlCl precipitation).

Step-by-Step:

-

Cell Loading:

-

Plate cells (20,000/well) in 384-well black/clear-bottom plates.

-

Incubate with Dye Loading Solution for 60 min at room temp.

-

-

Compound Addition:

-

Add test compounds (10-point dose response, 30 µM top conc).

-

Incubate 20 min.

-

-

Stimulation:

-

Add Stimulus Buffer containing

and

-

-

Detection:

-

Measure Kinetic Fluorescence (Ex/Em: 490/525 nm) on a FLIPR or Hamamatsu FDSS.

-

Interpretation:

-

IC50 < 1 µM: High Risk. Structural modification required (e.g., reduce LogP, lower pKa by adding adjacent fluorine, or zwitterionic design).

-

IC50 > 10 µM: Generally acceptable for early discovery.

Visualizing the Piperidine Workflow

The following diagrams illustrate the integrated screening logic and the molecular mechanism of the hERG liability.

Caption: Integrated screening cascade for piperidine scaffolds, emphasizing "fail early" checkpoints for lipophilicity and hERG toxicity.

Caption: Mechanism of hERG blockade. The protonated piperidine nitrogen forms high-affinity cation-pi interactions with aromatic residues in the channel pore.

References

-

Expert Opinion on Drug Metabolism & Toxicology. "Metabolic stability of piperidine-based drugs: A comparative guide." BenchChem.[5]

-

Assay Guidance Manual (NCBI). "In Vitro Cell Based Assays: hERG Screening Strategies." National Institutes of Health.

-

Journal of Medicinal Chemistry. "Strategies to Mitigate hERG Channel Blockade." Drug Hunter.

-

Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol."

-

Dalton Transactions. "Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450."

Sources

Application Notes & Protocols: Characterizing 4-Ethyl-4-(piperidin-1-yl)piperidine for Central Nervous System (CNS) Drug Discovery

Abstract

The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to interact with a wide array of CNS targets.[1][2] This document provides a comprehensive guide for the initial characterization of 4-Ethyl-4-(piperidin-1-yl)piperidine, a novel, geminally-disubstituted dipiperidine compound. While specific pharmacological data for this exact molecule is not yet prevalent in literature, its structural features suggest a high probability of interaction with key CNS receptors, including sigma (σ), opioid, dopamine, and NMDA receptors.[3][4][5] These application notes are designed for researchers in drug discovery, offering a strategic framework and detailed protocols to elucidate the compound's pharmacological profile, from initial in vitro binding assays to in vivo proof-of-concept studies.

Introduction & Scientific Rationale